molecular formula C19H20N2O4 B2953175 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate CAS No. 2034364-86-6

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate

Cat. No. B2953175
CAS RN: 2034364-86-6
M. Wt: 340.379
InChI Key: AMHALEQETZFEFX-UHFFFAOYSA-N
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Description

The compound “4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and an acetate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate pyridine and piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a piperidine ring (a six-membered non-aromatic ring with one nitrogen atom), and an acetate group attached to a phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and piperidine rings, as well as the acetate group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions, while the acetate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could impact its polarity and solubility .

Scientific Research Applications

Synthesis and Molecular Intermediates Piperidine derivatives are versatile intermediates in organic synthesis, enabling the construction of a broad range of amines containing substituted piperidine subunits. For example, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce piperidine derivatives, showcasing their utility in asymmetric synthesis and further elaboration into diverse amines (Acharya & Clive, 2010).

Antibacterial Activity Certain piperidine-containing compounds have been synthesized for their potential antibacterial properties. For instance, 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives have been evaluated for antibacterial activity, demonstrating the potential of piperidine derivatives in contributing to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular and Crystal Structure Analysis The study of molecular and crystal structures of compounds containing piperidine and pyridine rings, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, provides insights into the conformational flexibility and the role of hydrogen bonds in molecular packing. This understanding is crucial for designing compounds with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).

Photocatalytic Degradation Compounds containing pyridine rings, similar to the pyridin-4-yloxy group in the queried molecule, have been studied for their degradation under photocatalysis, suggesting potential applications in environmental remediation. For instance, the photocatalytic degradation of pyridine in water over TiO2 highlights the utility of pyridine-based compounds in studying the kinetics and mechanisms of environmental pollutant degradation (Maillard-Dupuy et al., 1994).

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the presence of the pyridine and piperidine rings which are common in many biologically active compounds .

properties

IUPAC Name

[4-(4-pyridin-4-yloxypiperidine-1-carbonyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(22)24-16-4-2-15(3-5-16)19(23)21-12-8-18(9-13-21)25-17-6-10-20-11-7-17/h2-7,10-11,18H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHALEQETZFEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate

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